3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester
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Overview
Description
3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C10H18ClNO3. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a chloromethyl group and a tert-butyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester typically involves the reaction of morpholine with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Morpholine+Chloromethyl chloroformate→3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a substituted morpholine derivative.
Hydrolysis: The major product of hydrolysis is 3-Chloromethyl-morpholine-4-carboxylic acid.
Scientific Research Applications
3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester depends on the specific reaction or application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxymethyl-morpholine-4-carboxylic acid tert-butyl ester
- 3-Hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester
- 3-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester
Uniqueness
3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it a valuable intermediate in various chemical syntheses and applications.
Properties
Molecular Formula |
C10H18ClNO3 |
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Molecular Weight |
235.71 g/mol |
IUPAC Name |
tert-butyl 3-(chloromethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H18ClNO3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7H2,1-3H3 |
InChI Key |
GMMQLVFFMKDMJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CCl |
Origin of Product |
United States |
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